Bienvenue dans la boutique en ligne BenchChem!

BPN-15606

γ-secretase modulator Aβ42 IC50 Alzheimer's disease

Differentiate Alzheimer's amyloid-tau pathways with BPN-15606—a Notch-sparing γ-secretase modulator. With 7 nM Aβ42 potency, oral CNS exposure at 5-10 mg/kg, and validation in 3D human neural cultures (reducing insoluble Aβ42 & pThr181 tau), it outperforms GSIs and other GSMs in mechanistic fidelity. Ideal for chronic dosing studies requiring translational benchmark reliability.

Molecular Formula C23H23FN6O
Molecular Weight 418.5 g/mol
Cat. No. B8103336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPN-15606
Molecular FormulaC23H23FN6O
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN=C1NC(C)C2=CC=C(C=C2)F)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC
InChIInChI=1S/C23H23FN6O/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30/h5-13,16H,1-4H3,(H,26,29)/t16-/m0/s1
InChIKeyJZCREVMHGYOLRL-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPN-15606 (N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine): A Highly Potent Oral γ-Secretase Modulator for Alzheimer's Disease Research


BPN-15606, also known as (S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine, is a chiral pyridazine derivative and a highly potent, orally active γ-secretase modulator (GSM) . It selectively attenuates production of the pathogenic amyloid‑β 42 (Aβ42) peptide while sparing Notch cleavage, a mechanism distinct from γ‑secretase inhibitors (GSIs) [1]. The compound has progressed through IND‑enabling GLP toxicology studies and is positioned as a candidate for human clinical trials in Alzheimer's disease [1].

Why Generic γ‑Secretase Modulators or Inhibitors Cannot Substitute for BPN-15606


Gamma‑secretase modulators (GSMs) and inhibitors (GSIs) are not functionally interchangeable. GSIs such as semagacestat inhibit Notch cleavage (IC₅₀ ≈ 14 nM), leading to mechanism‑based toxicity that halted clinical development . In contrast, BPN‑15606 does not affect Notch processing at concentrations up to 25 µM, providing a >3500‑fold selectivity window . Furthermore, BPN‑15606 exhibits substantially higher in vitro potency (Aβ42 IC₅₀ = 7 nM) than other advanced GSMs like AS2715348 (IC₅₀ = 450 nM) or BIIB042 (EC₅₀ = 390 nM) [1]. These quantitative differences in target engagement, selectivity, and potency preclude simple substitution with in‑class analogs.

Quantitative Evidence Supporting Selection of BPN-15606 Over Closest Analogs


Superior Aβ42 Inhibitory Potency Versus Other γ‑Secretase Modulators

BPN-15606 exhibits an Aβ42 IC₅₀ of 7 nM in SHSY5Y neuroblastoma cells . This potency is 64‑fold greater than AS2715348 (IC₅₀ = 450 nM) and 56‑fold greater than BIIB042 (EC₅₀ = 390 nM) when assessed in comparable cellular assays [1]. Higher potency at the cellular level translates to lower required doses in vivo and reduced off‑target risk.

γ-secretase modulator Aβ42 IC50 Alzheimer's disease

Notch‑Sparing Selectivity Versus γ‑Secretase Inhibitors

BPN-15606 does not affect Notch cleavage at concentrations up to 25 µM . In contrast, the GSI semagacestat inhibits Notch signaling with an IC₅₀ of 14.1 nM . This >3500‑fold selectivity window (based on Aβ42 IC₅₀) enables BPN‑15606 to lower pathogenic Aβ42 without the mechanism‑based gastrointestinal and immunological toxicities that plagued GSI clinical trials [1].

Notch signaling selectivity toxicity

Robust In Vivo CNS Efficacy at Low Oral Doses

Oral administration of BPN‑15606 at 5–10 mg/kg significantly lowers Aβ42 levels in the CNS of rats and mice [1]. For comparison, AS2715348 requires a 1 mg/kg oral dose to achieve similar brain Aβ42 reduction, despite its 64‑fold lower in vitro potency [2]. BPN‑15606 also demonstrates durable pharmacodynamic effects, with a single 25 mg/kg oral dose reducing brain Aβ42 for ≥24 hours in mice .

in vivo efficacy oral bioavailability CNS penetration

Reduction of Aβ Neuritic Plaque Load in a Transgenic Alzheimer's Mouse Model

Chronic oral administration of BPN‑15606 significantly reduces Aβ neuritic plaque load in an AD transgenic mouse model [1]. While many GSMs lower soluble Aβ42, few have demonstrated robust plaque reduction in vivo. This disease‑relevant pharmacodynamic endpoint supports the compound's utility in translational Alzheimer's research.

amyloid plaque transgenic mouse disease modification

Reduction of Insoluble Aβ42 and pThr181 Tau in 3D Human Neural Cell Culture

In a three‑dimensional human neural cell culture model, BPN‑15606 significantly reduces levels of insoluble Aβ42 and phosphorylated tau (pThr181) [1]. This advanced in vitro system recapitulates key aspects of Alzheimer's neuropathology and provides evidence that BPN‑15606 can modulate both amyloid and tau pathology in a human cellular context.

3D cell culture human neural cells tau phosphorylation

Advancement to IND‑Enabling GLP Toxicology Studies

BPN‑15606 has successfully completed repeat‑dose toxicity studies in rats and dose‑escalation/repeat‑dose toxicity studies in nonhuman primates, leading to its designation for 28‑day IND‑enabling GLP studies [1]. This development stage distinguishes BPN‑15606 from earlier‑generation GSMs that failed to progress due to toxicity or poor pharmacokinetics.

preclinical development GLP toxicology IND‑enabling

Recommended Research Applications for BPN-15606 Based on Quantitative Evidence


Alzheimer's Disease Target Validation and Mechanistic Studies

BPN-15606 is ideally suited for studies investigating the role of Aβ42 in Alzheimer's pathogenesis. Its Notch‑sparing profile allows researchers to chronically modulate γ‑secretase without confounding Notch‑related toxicity, enabling cleaner interpretation of amyloid‑dependent phenotypes in cellular and animal models.

In Vivo Efficacy Studies in Rodent and Nonhuman Primate Models

With demonstrated oral bioavailability and CNS penetration at doses as low as 5–10 mg/kg [1], BPN‑15606 is a practical tool for chronic dosing studies in Alzheimer's transgenic mice. Its successful use in nonhuman primate toxicology [1] further supports its application in higher‑order translational models.

Advanced 3D Human Neural Cell Culture Models

The compound's ability to reduce insoluble Aβ42 and pThr181 tau in 3D human neural cell cultures [1] makes it a valuable probe for studying amyloid‑tau crosstalk in a human‑relevant in vitro system. This application is particularly useful for target engagement studies prior to in vivo work.

Benchmarking Novel γ‑Secretase Modulators

Given its well‑characterized in vitro potency (Aβ42 IC₅₀ = 7 nM) and advanced preclinical development status, BPN‑15606 serves as an excellent positive control and benchmark for evaluating new GSM candidates in biochemical and cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPN-15606

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.